molecular formula C9H10F3NO B1284615 [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine CAS No. 903630-07-9

[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine

Cat. No.: B1284615
CAS No.: 903630-07-9
M. Wt: 205.18 g/mol
InChI Key: MEIZZCDBWUDKDW-UHFFFAOYSA-N
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Description

[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine: is a chemical compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine typically involves the reaction of 3-(2,2,2-trifluoroethoxy)benzaldehyde with ammonium acetate in the presence of a reducing agent such as sodium borohydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of [3-(2,2,2-Trifluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • [3-(2,2,2-Trifluoroethoxy)phenyl]methanol
  • [3-(2,2,2-Trifluoroethoxy)phenyl]acetic acid
  • [3-(2,2,2-Trifluoroethoxy)phenyl]amine

Comparison:

Biological Activity

[3-(2,2,2-Trifluoroethoxy)phenyl]methanamine is an organic compound characterized by its trifluoroethoxy group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its unique chemical structure, which influences its biological activity. Its molecular formula is C₉H₁₀F₃NO, with a molecular weight of approximately 205.18 g/mol. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

The presence of the trifluoroethoxy group enhances the lipophilicity of this compound, which can significantly affect its interaction with biological systems. The amine functional group also contributes to its reactivity and potential therapeutic effects.

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors and metabolic enzymes. This interaction is crucial for understanding its pharmacological profile.

Potential Interactions

  • Neurotransmitter Receptors : The compound may exhibit binding affinities similar to other fluorinated compounds that enhance receptor interactions.
  • Enzymatic Activity : Its structural similarities to known inhibitors suggest potential roles in modulating enzyme activity.

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds containing trifluoroethoxy groups. For instance, studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
9dA549<5Cell cycle arrest in G2/M phase
9bMCF716.7-39.3Induces apoptosis

A study evaluated the antiproliferative activities of a series of N-aryl-N-methanamines against four different cancer cell lines (A549, MCF7, HCT116, PC3). The results indicated that compounds with trifluoromethyl and trifluoroethoxy substituents showed enhanced activity compared to their non-fluorinated analogs .

Mechanistic Insights

Cell cycle analysis revealed that treatment with certain derivatives resulted in G2/M phase arrest, indicating a potential mechanism for their anticancer activity. This suggests that this compound and its analogs could be further explored as candidates for cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(Trifluoromethyl)phenylmethanamineC₉H₈F₃NContains a trifluoromethyl group
4-(Trifluoromethyl)phenylmethanamineC₉H₈F₃NSubstituted at the para position
3-(Ethoxy)phenylmethanamineC₉H₁₃NOLacks fluorine; potentially different biological activity

These comparisons illustrate how variations in substituents can significantly influence chemical behavior and biological activity.

Case Studies

  • Case Study on Anticancer Effects : A recent study demonstrated that derivatives of this compound exhibited potent activity against glioblastoma cells. The study found that specific modifications to the phenyl ring enhanced cytotoxicity and selectivity towards cancer cells .
  • Mechanistic Study on Enzyme Inhibition : Another investigation focused on the inhibitory effects of related compounds on key metabolic enzymes involved in cancer metabolism. The results indicated that fluorinated derivatives could effectively modulate enzyme activity, leading to reduced tumor growth in preclinical models .

Properties

IUPAC Name

[3-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIZZCDBWUDKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903630-07-9
Record name [3-(2,2,2-trifluoroethoxy)phenyl]methanamine
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